Home > Products > Screening Compounds P51921 > Gastrin releasing peptide,porcine
Gastrin releasing peptide,porcine -

Gastrin releasing peptide,porcine

Catalog Number: EVT-13930878
CAS Number:
Molecular Formula: C126H198N38O31S2
Molecular Weight: 2805.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gastrin-releasing peptide from porcine sources is a neuropeptide that plays a crucial role in various physiological processes. Originally isolated from the stomach of pigs, this peptide is a member of the bombesin-like peptide family and is known for its ability to stimulate gastrin release, thus influencing gastric acid secretion and gastrointestinal motility. Gastrin-releasing peptide is synthesized as a precursor protein, which undergoes post-translational modifications to yield the active peptide form.

Source and Classification

Gastrin-releasing peptide is classified as a neuropeptide and gut hormone. It is synthesized primarily in the enteric nervous system within the gastrointestinal tract, particularly in the stomach and pancreas of pigs. The peptide consists of 27 amino acids in mammals, including porcine species, and is encoded by the gene responsible for its precursor, prepro-gastrin-releasing peptide. This classification places gastrin-releasing peptide within a broader category of signaling molecules that interact with G protein-coupled receptors to exert their effects on various tissues.

Synthesis Analysis

Methods

The synthesis of gastrin-releasing peptide involves several steps:

  1. Gene Expression: The gene encoding prepro-gastrin-releasing peptide is transcribed into messenger RNA.
  2. Translation: The mRNA is translated into a 148-amino acid precursor protein in the endoplasmic reticulum.
  3. Post-Translational Modification: The precursor undergoes cleavage by specific enzymes to produce the active 27-amino acid gastrin-releasing peptide.

Technical Details

The synthesis can be studied using techniques such as:

  • Reverse Transcription Polymerase Chain Reaction: To assess mRNA levels.
  • Western Blotting: To detect the presence of the precursor and active forms of gastrin-releasing peptide.
  • High-Pressure Liquid Chromatography: For purification and characterization of the peptide from biological extracts.
Molecular Structure Analysis

Structure

Gastrin-releasing peptide has a specific amino acid sequence that contributes to its biological activity. The structure can be represented as follows:

Sequence H Ala Gly Thr Leu Gly Ala Gly Asp Phe Val Gly His Leu Met Gly Lys Leu Tyr Ala Gly Ser Tyr Arg\text{Sequence }\,\text{H Ala Gly Thr Leu Gly Ala Gly Asp Phe Val Gly His Leu Met Gly Lys Leu Tyr Ala Gly Ser Tyr Arg}

Data

The molecular formula for porcine gastrin-releasing peptide is C126H198N38O32S2C_{126}H_{198}N_{38}O_{32}S_{2}. Its molecular weight is approximately 2,686.5 g/mol.

Chemical Reactions Analysis

Reactions

Gastrin-releasing peptide participates in several biochemical reactions:

  • Binding to Receptors: It binds to gastrin-releasing peptide receptors (GRPR), initiating intracellular signaling pathways.
  • Regulation of Gastric Functions: It stimulates gastric acid secretion by acting on parietal cells through GRPR activation.

Technical Details

The receptor binding affinity and subsequent signal transduction can be studied using:

  • Radiolabeled Ligand Binding Assays: To determine receptor affinity.
  • Intracellular Calcium Measurement: To assess downstream signaling events following receptor activation.
Mechanism of Action

Process

Gastrin-releasing peptide exerts its effects primarily through binding to GRPR, which activates G protein-coupled receptor signaling pathways. This leads to:

  1. Increased Calcium Levels: Following receptor activation, intracellular calcium levels rise, facilitating various cellular responses.
  2. Stimulation of Gastric Acid Secretion: Enhanced gastric acid secretion occurs through direct action on parietal cells.

Data

Studies indicate that GRPR-mediated signaling influences not only gastrointestinal functions but also central nervous system activities related to emotional responses and feeding behavior.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when purified.
  • Solubility: Soluble in water and physiological saline, reflecting its biological function in aqueous environments.

Chemical Properties

  • Stability: Gastrin-releasing peptide is sensitive to heat and pH changes, requiring careful handling during experimental procedures.
  • Reactivity: Can undergo degradation by peptidases in biological systems, which may affect its bioavailability.

Relevant Data or Analyses

The stability profile can be assessed using chromatographic techniques under varying conditions of pH and temperature to determine optimal storage conditions.

Applications

Gastrin-releasing peptide has several scientific uses:

  1. Research Tool: Used in studies investigating gastrointestinal physiology and neuroendocrine signaling pathways.
  2. Potential Therapeutic Target: Research indicates that antagonists of GRPR may have applications in treating certain cancers due to their role in tumor biology.
  3. Diagnostic Marker: Elevated levels of gastrin-releasing peptide have been associated with specific pathological conditions, making it a candidate for further investigation as a biomarker.
Historical Context and Discovery of Porcine GRP

Initial Isolation and Characterization from Non-Antral Gastric Tissue

The isolation of gastrin-releasing peptide (GRP) from porcine gastric tissue marked a pivotal advancement in gastrointestinal endocrinology. In 1978, McDonald et al. successfully extracted a novel peptide from the non-antral region of porcine stomach – specifically from fundic mucosa – demonstrating potent gastrin-releasing activity. Through sequential purification techniques including gel filtration and ion-exchange chromatography, they isolated a basic peptide that induced dose-dependent increases in plasma immunoreactive gastrin levels in vivo. Crucially, this peptide also stimulated gastric acid and pepsin secretion. The biological activity persisted even after pharmacological blockade of muscarinic receptors (atropine) and beta-adrenergic receptors (propranolol), indicating a direct mechanism of action distinct from classical autonomic pathways [2] [3].

Further biochemical characterization revealed that porcine GRP existed as a 27-amino acid polypeptide containing a C-terminal region bearing striking resemblance to the amphibian skin peptide bombesin. Structural analysis confirmed that the C-terminal octapeptide of porcine GRP shared 7 of 8 amino acids with bombesin, explaining their overlapping biological activities. This molecular region was identified as the critical bioactive core responsible for receptor binding and activation. Importantly, the peptide’s gastrin-releasing function was shown to be mediated through interaction with gastric G-cells, as antrectomy abolished the gastrin response [2] [4]. The presence of GRP in gastric neuronal fibers rather than endocrine cells established its role as a neurocrine regulator of gastrin secretion and gastric function [4].

Table 1: Key Findings from Initial Porcine GRP Isolation Studies

CharacteristicExperimental FindingSignificance
Tissue SourcePorcine non-antral gastric tissue (fundic mucosa)Identified stomach as a source beyond gastrin-producing antrum
Biological ActivityDose-dependent plasma gastrin elevation; Acid/pepsin stimulationEstablished potent endocrine and exocrine functions
Pharmacological ProfileResistant to atropine and beta-blockadeSuggested direct action on G-cells, not mediated by autonomic pathways
Structural FeatureC-terminal similarity to bombesin; 27-amino acid form identifiedRevealed evolutionary conservation of bioactive domain; Basis for cross-reactivity studies
Mechanistic StudyActivity abolished by antrectomyConfirmed G-cell dependence for gastrin-releasing effect

Comparative Identification Across Species: Amphibian Bombesin vs. Mammalian GRP

The discovery of porcine GRP occurred against the backdrop of earlier research on bombesin, a 14-amino acid peptide isolated in 1971 from the skin of the European frog Bombina bombina. Bombesin exhibited potent gastrin-releasing and smooth muscle-stimulating activities in mammalian systems, prompting speculation about the existence of an endogenous mammalian counterpart. Porcine GRP fulfilled this role functionally, but detailed phylogenetic analysis later revealed a more complex relationship. While bombesin and GRP share a conserved C-terminal heptapeptide sequence (-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) essential for receptor activation, genomic analyses demonstrate that GRP and bombesin derive from distinct genetic lineages rather than GRP being the direct mammalian ortholog of amphibian bombesin [8].

Functional studies directly comparing synthetic porcine GRP and bombesin demonstrated equimolar potency in canine models. Both peptides induced identical spectra of gastroenteropancreatic hormone responses – including sustained increases in plasma gastrin, pancreatic polypeptide, enteroglucagon, and gastric inhibitory polypeptide (GIP) – when infused at matched doses. This functional congruence, coupled with their structural homology (particularly the identical C-terminal decapeptide), solidified the concept that porcine GRP represented the functional mammalian equivalent of amphibian bombesin, despite their separate evolutionary origins [3] [9]. Recent phylogenomic analyses further clarify that GRP itself is widely conserved across gnathostomes (jawed vertebrates), while bombesin-like peptides diversified specifically within amphibian lineages [8].

Table 2: Structural and Functional Comparison of Porcine GRP and Bombesin

CharacteristicPorcine GRPAmphibian BombesinBiological Significance
Primary Structure27-amino acid peptide14-amino acid peptideGRP contains extended N-terminal sequence; Shared C-terminal domain drives receptor binding
Conserved C-terminusGRP18-27 (Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂)Identical C-terminal decapeptideCritical bioactive region; Determines receptor affinity and activation
Receptor SpecificityHigh affinity for GRPR (BB2 receptor)Binds GRPR, NMBR, BB4 receptorsExplains overlapping but non-identical physiological effects in mammals
Gastrin Release (Canine)ED50 ~ 100 pmol/kg/hrED50 ~ 100 pmol/kg/hrEquimolar potency confirmed in vivo [3]
Phylogenetic OriginConserved gnathostome geneDiversified anuran gene familyGRP is not mammalian bombesin but functional analog [8]

Evolution of Terminology: From "Gastrin-Releasing Factor" to Molecular Characterization

The terminology evolution for porcine GRP reflects the progression from physiological observation to molecular precision. Initial research referred to the active principle in gastric extracts as a "gastrin-releasing factor" (GRF) – a term emphasizing its observed biological function without implying structural specificity. This terminology persisted until the late 1970s when purification and sequencing efforts yielded the molecular identity of the peptide. McDonald et al. (1979) definitively named it "gastrin-releasing peptide" (GRP) following the isolation of its pure form and determination of its amino acid sequence, establishing it as a distinct molecular entity rather than a nonspecific "factor" [2] [9].

The molecular characterization of porcine GRP revealed it was synthesized as a larger precursor protein (preproGRP). Post-translational processing generates multiple bioactive forms: the full-length GRP1-27, the truncated GRP18-27 (neuromedin C), and a C-terminal extension peptide. The identification of GRP18-27 as the minimal fully active fragment, identical in size to bombesin, resolved the mechanistic basis for the functional overlap between these peptides [4] [8]. Concurrently, the identification and cloning of specific G protein-coupled receptors (GPCRs) for bombesin-like peptides – GRPR (BB2), NMBR (BB1), and BRS-3 (BB3) – provided the framework for understanding GRP's actions. Porcine GRP exhibits highest affinity for the GRPR, though it can bind other subtypes with lower affinity [4] [8]. This receptor-level characterization cemented GRP’s identity as a specific ligand within a broader peptide-receptor system.

Table 3: Evolution of GRP Terminology and Key Characterization Milestones

EraDominant TerminologyKey AdvancementsSignificant Publications
Pre-1978"Gastrin-Releasing Factor"Physiological evidence for non-antral gastric extract factor stimulating gastrin release; Bioactivity profilingTracked via gastrin radioimmunoassay [9]
1978-1979Provisional: "Porcine GRP"Isolation from porcine stomach; Structural identification as 27-aa peptide; C-terminal bombesin homology notedMcDonald et al. 1978 [2]; McDonald et al. 1979
Early 1980sGRP / Mammalian BombesinConfirmation of equimolar potency with bombesin; Identification of GRP18-27 (Neuromedin C) as core active fragmentBrown et al. 1980; McDonald et al. 1980; Taché et al. 1981
Late 1980s-1990sReceptor-Defined IdentityCloning of GRPR (BB2 receptor); Distinction from NMBR (BB1) and BRS-3 (BB3); Precursor gene characterizationBattey et al. 1990; Spindel et al. 1990; Phylogenetic studies
Post-2000GRP (Conserved Vertebrate Gene Product)Genomic analyses confirming GRP as distinct lineage from bombesin; Tissue-specific processing pathways elucidatedNagalla et al. 1995; Scientific Reports 2021 [8]

The terminology solidified with the cloning of the porcine GRP gene and its receptor (GRPR), confirming it as a distinct member of the bombesin-like peptide family encoded by its own genetic locus. The persistence of "GRP" in nomenclature, despite its broader biological roles beyond gastrin release (e.g., in smooth muscle contraction, pancreatic secretion, CNS functions), underscores the historical context of its discovery in the stomach and its foundational role in understanding neurocrine control of gastrointestinal function [4] [10]. This terminology framework established with the porcine peptide has been consistently applied across mammalian species, including humans.

Properties

Product Name

Gastrin releasing peptide,porcine

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide

Molecular Formula

C126H198N38O31S2

Molecular Weight

2805.3 g/mol

InChI

InChI=1S/C126H198N38O31S2/c1-62(2)44-83(155-121(191)102(67(11)12)162-123(193)103(71(16)166)158-98(173)56-138-94(169)54-137-95(170)55-140-120(190)100(65(7)8)160-116(186)90(59-165)157-122(192)101(66(9)10)161-118(188)92-31-24-40-163(92)124(194)68(13)128)110(180)144-69(14)105(175)149-81(28-21-22-38-127)108(178)150-82(37-43-197-18)109(179)156-89(46-72-32-34-76(167)35-33-72)125(195)164-41-25-30-91(164)117(187)151-80(29-23-39-135-126(131)132)107(177)139-57-96(171)147-88(50-93(129)168)115(185)154-87(49-75-53-134-61-143-75)114(184)153-85(47-73-51-136-78-27-20-19-26-77(73)78)111(181)145-70(15)106(176)159-99(64(5)6)119(189)141-58-97(172)146-86(48-74-52-133-60-142-74)113(183)152-84(45-63(3)4)112(182)148-79(104(130)174)36-42-196-17/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,136,165-167H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,168)(H2,130,174)(H,133,142)(H,134,143)(H,137,170)(H,138,169)(H,139,177)(H,140,190)(H,141,189)(H,144,180)(H,145,181)(H,146,172)(H,147,171)(H,148,182)(H,149,175)(H,150,178)(H,151,187)(H,152,183)(H,153,184)(H,154,185)(H,155,191)(H,156,179)(H,157,192)(H,158,173)(H,159,176)(H,160,186)(H,161,188)(H,162,193)(H4,131,132,135)/t68-,69-,70-,71+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-/m0/s1

InChI Key

GLCDCQPXUJKYKQ-GZDVRPNBSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.